molecular formula C13H10FNO3 B6368202 MFCD18312387 CAS No. 1261973-23-2

MFCD18312387

Cat. No.: B6368202
CAS No.: 1261973-23-2
M. Wt: 247.22 g/mol
InChI Key: JYYLVMQKHIPGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

In general, chemical introductions in the evidence (e.g., –14) include:

  • CAS/MDL identifiers
  • Molecular formula and weight
  • Physicochemical properties (e.g., solubility, logP, bioavailability)
  • Synthetic routes (e.g., reagents, reaction conditions)
  • Safety data (e.g., hazard statements, precautions) .

Without data for "MFCD18312387," a detailed introduction cannot be constructed from the provided sources.

Properties

IUPAC Name

methyl 4-fluoro-3-(6-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-5-6-10(14)9(7-8)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYLVMQKHIPGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683084
Record name Methyl 4-fluoro-3-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-23-2
Record name Methyl 4-fluoro-3-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18312387” involves specific chemical reactions and conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Starting Materials: The synthesis begins with specific starting materials that undergo a series of chemical reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Industrial methods may include continuous flow processes, automated reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“MFCD18312387” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated forms.

Scientific Research Applications

“MFCD18312387” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.

    Industry: Utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism by which “MFCD18312387” exerts its effects involves specific molecular targets and pathways. It interacts with target molecules, leading to a series of biochemical reactions that result in its observed effects. The exact mechanism can vary depending on the application and the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing structurally similar compounds. For example:

Key Comparison Metrics (as seen in –14):

Parameter Example Compound 1 (CAS 918538-05-3) Example Compound 2 (CAS 1046861-20-4)
Molecular Formula C₆H₃Cl₂N₃ C₆H₅BBrClO₂
Molecular Weight 188.01 g/mol 235.27 g/mol
Bioavailability 0.55 0.55
Solubility (mg/ml) 0.24 0.24–0.687 (varies by compound)
Hazard Statements H315-H319-H335 H302-H315-H319-H335

Structural Similarity Analysis

and –14 list compounds with similarity scores (e.g., 0.71–0.89 based on structural overlap) and key differentiating features such as:

  • Substituent groups (e.g., halogens, boronic acids)
  • Ring systems (e.g., pyrimidine vs. pyrazole cores)
  • Physicochemical profiles (e.g., logP, TPSA) .

Limitations of Available Evidence

The absence of data for "MFCD18312387" in the provided sources precludes a direct comparison. For robust analysis, additional resources would be required, such as:

  • Experimental characterization (e.g., NMR, LC-MS)
  • Computational modeling (e.g., QSAR, docking studies)
  • Peer-reviewed studies on reactivity or biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.